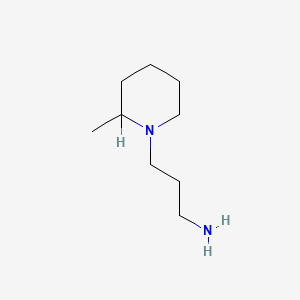

3-(2-Methylpiperidin-1-yl)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYTNPNFKPFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306410 | |

| Record name | 1-(3-Aminopropyl)-2-pipecoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25560-00-3 | |

| Record name | 1-(3-Aminopropyl)-2-pipecoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Aminopropyl)-2-pipecoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine (CAS No. 25560-00-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methylpiperidin-1-yl)propan-1-amine is a bifunctional organic molecule featuring a saturated heterocyclic 2-methylpiperidine moiety and a primary aliphatic amine connected by a propyl linker. As a member of the piperidine class, it holds significant interest in medicinal chemistry. Piperidine scaffolds are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] The structural combination of a tertiary amine within the piperidine ring and a terminal primary amine offers multiple points for chemical modification, making it a versatile building block in the synthesis of more complex molecules and compound libraries for drug discovery.[3][4]

This technical guide provides an in-depth exploration of this compound, covering its chemical identity, a detailed synthesis protocol with mechanistic insights, its applications in research and development, and essential safety and handling information.

Chemical Identity and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 25560-00-3 | [5][6] |

| Molecular Formula | C₉H₂₀N₂ | [5] |

| Molecular Weight | 156.27 g/mol | [5] |

| Appearance | Liquid | [5] |

| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N | [5] |

| Classification | Primary Amine, Tertiary Amine, 6-Membered Heterocycle | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process: a Michael addition of 2-methylpiperidine to acrylonitrile, followed by the reduction of the resulting nitrile to a primary amine. This synthetic route is both efficient and scalable.

Step 1: Michael Addition of 2-Methylpiperidine to Acrylonitrile

In this step, the secondary amine of 2-methylpiperidine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile in a conjugate addition reaction. This reaction is often carried out without a catalyst, although a base can be used to enhance the nucleophilicity of the amine.

Mechanism of Michael Addition

The lone pair of electrons on the nitrogen atom of 2-methylpiperidine initiates a nucleophilic attack on the β-carbon of the carbon-carbon double bond in acrylonitrile. This is facilitated by the electron-withdrawing nature of the nitrile group. The attack results in the formation of a carbanion intermediate, which is stabilized by resonance with the nitrile group. This intermediate then abstracts a proton from the protonated amine or the solvent to yield the 3-(2-methylpiperidin-1-yl)propanenitrile product.

Caption: Workflow for the Michael Addition of 2-Methylpiperidine to Acrylonitrile.

Step 2: Reduction of 3-(2-Methylpiperidin-1-yl)propanenitrile

The nitrile group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.[7]

Mechanism of Catalytic Nitrile Reduction

The catalytic hydrogenation of a nitrile to a primary amine involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond. The reaction proceeds via an imine intermediate. The nitrile adsorbs onto the surface of the metal catalyst (e.g., Raney Nickel or Palladium), where the triple bond is weakened. Stepwise addition of hydrogen atoms first leads to the formation of an imine, which is then further hydrogenated to the primary amine. To suppress the formation of secondary amine byproducts, the reaction is often carried out in the presence of ammonia or a basic medium, which shifts the equilibrium away from the condensation of the product amine with the intermediate imine.

Caption: Pathway for the Catalytic Reduction of a Nitrile to a Primary Amine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

2-Methylpiperidine

-

Acrylonitrile

-

Methanol (MeOH)

-

Raney Nickel (catalyst)

-

Anhydrous Ammonia

-

Diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperidine (1.0 equiv.) in methanol.

-

Slowly add acrylonitrile (1.1 equiv.) to the solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, remove the methanol under reduced pressure to obtain the crude 3-(2-methylpiperidin-1-yl)propanenitrile. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Set up a high-pressure hydrogenation apparatus.

-

In the reaction vessel, dissolve the crude 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 equiv.) in methanol saturated with anhydrous ammonia.

-

Carefully add Raney Nickel (catalyst, ~5-10 wt%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-80 °C.

-

Stir the reaction mixture vigorously for 12-24 hours, monitoring the uptake of hydrogen.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Applications in Research and Development

The structural features of this compound make it a valuable building block in drug discovery, particularly for therapies targeting the Central Nervous System (CNS).[2]

Scaffold for CNS Drug Candidates: The piperidine ring is a common motif in CNS-active drugs due to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[8] The basic nitrogen of the piperidine can form a salt, enhancing aqueous solubility, which is a critical attribute for CNS drugs.[8] The 2-methyl group introduces a chiral center and provides steric bulk, which can be exploited to achieve selective binding to biological targets. The flexible aminopropyl chain allows for the introduction of various pharmacophores to interact with specific receptors or enzymes.

Building Block for Combinatorial Chemistry: The presence of a primary amine allows for a wide range of chemical transformations, including amidation, reductive amination, and sulfonylation. This enables the rapid synthesis of a diverse library of compounds for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery.[3]

Safety and Handling

This compound, as an aliphatic amine, requires careful handling to minimize exposure and ensure laboratory safety.

General Hazards of Aliphatic Amines:

-

Corrosive: Aliphatic amines can cause severe skin burns and eye damage upon contact.[9][10]

-

Irritant: Inhalation of vapors can cause irritation to the nose, throat, and respiratory tract.[9][11]

-

Flammable: Many aliphatic amines are flammable liquids.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[12]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a respirator with an appropriate cartridge for organic vapors/amines.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]

-

Keep containers tightly closed.

-

Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

This compound, with its distinct structural features, is a valuable and versatile building block for medicinal chemists and researchers. Its synthesis is straightforward, and its bifunctional nature provides a platform for the creation of diverse molecular architectures. The prevalence of the piperidine scaffold in CNS-active compounds highlights the potential of this molecule in the development of novel therapeutics. Adherence to strict safety protocols is paramount when handling this and other aliphatic amines to ensure a safe research environment.

References

-

Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (n.d.). Retrieved from [Link]

-

What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Retrieved from [Link]

-

TEST KIT Instructions Aliphatic Amines. SKC Ltd. (n.d.). Retrieved from [Link]

-

Amines | RPS. (n.d.). Retrieved from [Link]

-

Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... - ResearchGate. (n.d.). Retrieved from [Link]

-

Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (n.d.). Retrieved from [Link]

-

The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (n.d.). Retrieved from [Link]

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (n.d.). Retrieved from [Link]

-

Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - MDPI. (n.d.). Retrieved from [Link]

-

The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed. (n.d.). Retrieved from [Link]

-

Drug Development for Central Nervous System Diseases Using In Vitro Blood-brain Barrier Models and Drug Repositioning - ResearchGate. (n.d.). Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]

-

Prodrug Approaches for CNS Delivery - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

1 Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery Andres R. Gomez - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

- 1. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Sugar-like Building Blocks for Drug Design - Enamine [enamine.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 25560-00-3 | this compound | Amines | Ambeed.com [ambeed.com]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. Amines | RPS [rpsgroup.com]

- 12. skcltd.com [skcltd.com]

3-(2-Methylpiperidin-1-yl)propan-1-amine physical properties

An In-depth Technical Guide to the Physical Properties of 3-(2-Methylpiperidin-1-yl)propan-1-amine

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No: 25560-00-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established principles of chemical theory to offer a robust profile of the compound. It covers fundamental identifiers, physical state, and detailed spectroscopic characteristics. Furthermore, it includes a detailed experimental protocol for the determination of boiling point under reduced pressure, a critical parameter for the purification and handling of amine compounds.

Introduction and Compound Profile

This compound is a bifunctional organic molecule featuring both a primary and a tertiary amine.[1] The structure consists of a propane-1-amine chain attached to the nitrogen atom of a 2-methylpiperidine ring. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and synthetic organic chemistry. The presence of a primary amine offers a reactive site for a wide range of chemical transformations, such as amidation, alkylation, and Schiff base formation, while the tertiary amine within the piperidine ring provides a basic site that can influence the molecule's solubility, crystal packing, and interaction with biological targets. Understanding its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Chemical and Physical Properties

The fundamental physical and chemical identifiers for this compound have been consolidated from various chemical suppliers and databases. While it is confirmed to be a liquid at standard temperature and pressure, specific experimental values for properties like boiling point, density, and solubility are not widely published, necessitating empirical determination for specific applications.[1]

| Property | Value | Source(s) |

| CAS Number | 25560-00-3 | [1][2] |

| Molecular Formula | C₉H₂₀N₂ | [1][2] |

| Molecular Weight | 156.27 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N | [1][2] |

| SMILES | NCCCN1C(C)CCCC1 | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Characterization Profile

A comprehensive understanding of a compound's spectral signature is crucial for its identification and quality control. While specific spectra for this compound are not publicly available, we can predict the characteristic features based on its molecular structure and established spectroscopic principles for amines.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by features characteristic of its primary amine and alkyl groups.

-

N-H Stretching: The primary amine (-NH₂) group is expected to show a distinctive pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[4] One band corresponds to the asymmetric stretching mode (higher frequency) and the other to the symmetric stretching mode (lower frequency).[3]

-

C-H Stretching: Strong absorptions between 3000 and 2850 cm⁻¹ will be present, arising from the C-H stretching vibrations of the piperidine ring and the propyl chain.

-

N-H Bending: A characteristic scissoring absorption for the primary amine is expected between 1650 and 1550 cm⁻¹.[3]

-

C-N Stretching: The C-N stretching vibrations for both the tertiary amine (piperidine) and the primary amine will appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show a complex set of signals.

-

N-H Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet in the region of 0.5-5.0 ppm.[3] Its chemical shift is highly dependent on solvent and concentration. This signal will disappear upon the addition of D₂O, which is a key confirmatory test.[3]

-

Aliphatic Protons (C-H):

-

Protons on carbons adjacent to a nitrogen atom are deshielded and will appear downfield. The protons of the -CH₂- group attached to the primary amine and the protons on the carbons adjacent to the tertiary nitrogen in the piperidine ring are expected in the 2.3-3.0 ppm range.[3]

-

The remaining methylene (-CH₂-) and methine (-CH-) protons of the piperidine ring and propyl chain will resonate further upfield, likely between 1.0 and 2.0 ppm.

-

The methyl (-CH₃) group on the piperidine ring will appear as a doublet, likely in the 0.8-1.2 ppm region, due to coupling with the adjacent methine proton.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

-

Carbons bonded to Nitrogen: Carbons directly attached to a nitrogen atom are deshielded and typically appear in the 10-65 ppm range.[3] We would expect to see signals for the three carbons of the propyl chain and the two carbons of the piperidine ring adjacent to the tertiary nitrogen in this region.

-

Other Aliphatic Carbons: The remaining carbons of the piperidine ring and the methyl carbon will appear at higher field (further upfield) in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The compound has a molecular formula of C₉H₂₀N₂. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even-numbered molecular weight.[4] Therefore, the molecular ion peak (M⁺) is expected at m/z = 156.

-

Alpha (α) Cleavage: Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. This results in the formation of a stable, nitrogen-containing cation. For this compound, several α-cleavage pathways are possible, which would lead to characteristic fragment ions in the mass spectrum.

Experimental Protocol: Boiling Point Determination at Reduced Pressure

Rationale: Many high-molecular-weight amines are prone to decomposition or oxidation at the high temperatures required for boiling at atmospheric pressure. Determining the boiling point under reduced pressure (vacuum distillation) is a standard, non-destructive method for characterizing such liquids. This protocol provides a self-validating system for obtaining a reliable boiling point.

Materials and Equipment:

-

Round-bottom flask (e.g., 25 mL)

-

Claisen distillation head

-

Thermometer with adapter

-

Liebig condenser

-

Receiving flask

-

Vacuum pump with trap

-

Manometer (for pressure measurement)

-

Heating mantle with stirrer

-

Boiling chips or magnetic stir bar

-

Sample of this compound

Procedure:

-

Apparatus Assembly:

-

Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

-

Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the Claisen head to accurately measure the temperature of the vapor that is distilling.

-

-

Sample Charging:

-

Add the amine sample to the round-bottom flask (approximately 1/2 to 2/3 full).

-

-

System Evacuation:

-

Turn on the cooling water to the condenser.

-

Slowly and carefully apply the vacuum. The system pressure should drop to a stable value, which must be recorded from the manometer. A typical starting pressure for this type of compound would be in the range of 1-10 mmHg.

-

-

Heating and Distillation:

-

Begin heating the sample gently while stirring.

-

Observe the sample for the onset of boiling. As the vapor rises, the thermometer reading will increase and then stabilize.

-

Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point at the recorded pressure.

-

-

Shutdown:

-

Once the measurement is complete, remove the heating mantle and allow the system to cool.

-

Crucially, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil from being sucked back into the system.

-

Workflow Diagram:

Caption: Workflow for determining boiling point under reduced pressure.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE) is mandatory when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Personal Protective Equipment:

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[7]

Conclusion

This compound is a liquid diamine with significant potential as a synthetic intermediate. This guide has consolidated its core identifiers and provided a predicted spectroscopic profile to aid in its characterization. The included experimental protocol for boiling point determination offers a practical methodology for obtaining critical physical data necessary for purification and handling. Adherence to strict safety protocols is essential when working with this corrosive compound.

References

-

3-(4-Methylpiperidin-1-yl)propan-1-amine - PubChem. [Link]

-

Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... - ResearchGate. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 25560-00-3 | this compound | Amines | Ambeed.com [ambeed.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. fishersci.com [fishersci.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-(2-Methylpiperidin-1-yl)propan-1-amine, a versatile diamine building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and characterization, alongside a discussion of its prospective applications.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for introducing diverse functionalities. The incorporation of a methyl group at the 2-position of the piperidine ring, as seen in this compound, introduces a chiral center and steric bulk, which can be crucial for achieving specific and potent interactions with biological targets. This guide focuses on the synthesis and characterization of this specific diamine, highlighting its potential as a valuable tool for chemical innovation.

Chemical Structure and Properties

This compound is a diamine featuring a tertiary amine within the 2-methylpiperidine ring and a primary amine at the terminus of a propyl chain. This bifunctional nature makes it a valuable synthon for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25560-00-3 | |

| Molecular Formula | C₉H₂₀N₂ | |

| Molecular Weight | 156.27 g/mol | |

| Appearance | Liquid | |

| SMILES | NCCCN1C(C)CCCC1 | |

| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N |

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Methodology

A robust and efficient two-step synthesis of this compound can be achieved through the cyanoethylation of 2-methylpiperidine followed by the reduction of the resulting nitrile. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of each step.

Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile

The first step involves a Michael addition of 2-methylpiperidine to acrylonitrile. This reaction, known as cyanoethylation, is typically base-catalyzed, although the inherent basicity of the secondary amine can often suffice.[1]

Caption: Workflow for the synthesis of the nitrile intermediate.

Experimental Protocol: Cyanoethylation of 2-Methylpiperidine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpiperidine (1.0 equiv.) and a suitable solvent such as methanol.

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equiv.) to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-(2-Methylpiperidin-1-yl)propanenitrile as a colorless oil.

Step 2: Reduction of 3-(2-Methylpiperidin-1-yl)propanenitrile to this compound

The second step involves the reduction of the nitrile functional group to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[2]

Experimental Protocol: Reduction of the Nitrile Intermediate

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Dissolve 3-(2-Methylpiperidin-1-yl)propanenitrile (1.0 equiv.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or GC. After completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Work-up and Purification: Filter the resulting solid aluminum salts and wash them thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Characterization and Analytical Profile

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring (a doublet), the protons of the piperidine ring, the propyl chain protons, and the primary amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Piperidine-CH₃ | ~1.1 (d) | ~19 |

| Piperidine Ring CH₂ | 1.2-1.8 (m) | 24, 26, 35 |

| Piperidine Ring CH | ~2.3-2.9 (m) | 55, 61 |

| N-CH₂-CH₂-CH₂-NH₂ | ~2.4-2.6 (t) | ~53 |

| N-CH₂-CH₂-CH₂-NH₂ | ~1.6-1.8 (m) | ~30 |

| N-CH₂-CH₂-CH₂-NH₂ | ~2.7-2.9 (t) | ~42 |

| -NH₂ | ~1.5 (br s) | - |

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions are:

-

N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.[3]

-

C-H stretch (aliphatic): Strong absorptions in the 3000-2850 cm⁻¹ region.

-

N-H bend (primary amine): A band around 1650-1580 cm⁻¹.[3]

-

C-N stretch: In the 1250-1020 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 156. The fragmentation pattern can provide additional structural information.

Potential Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of two distinct amine functionalities allows for selective chemical modifications.

As a Scaffold in Medicinal Chemistry

The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, while the tertiary amine within the piperidine ring can influence the overall physicochemical properties of the molecule. This scaffold has been explored in the development of various therapeutic agents. For instance, derivatives of similar structures have been investigated for their potential as:

-

Antidepressants: Arylpropylamine derivatives are known to interact with monoamine transporters.[4]

-

Antipsychotics: Piperazine and piperidine derivatives are common in the design of multi-target antipsychotic drugs.

-

Antifungal and Antibacterial Agents: The piperidine motif is present in numerous antimicrobial compounds.

Role in Signaling Pathways

While specific biological data for this compound is not extensively published, its structural motifs are found in compounds that modulate various signaling pathways. For example, piperidine-containing molecules have been designed to target G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission. Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound and its derivatives.

Caption: Potential research and development pathways.

Conclusion

This compound represents a structurally interesting and synthetically accessible building block for the development of novel chemical entities. Its unique combination of a chiral, substituted piperidine ring and a reactive primary amine makes it an attractive starting material for creating diverse libraries of compounds for screening in drug discovery and materials science. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile molecule. Further investigation into its biological activities and applications is highly encouraged and promises to yield exciting new discoveries.

References

-

ResearchGate. Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... [Link]

-

Chemguide. Reduction of nitriles. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants. [Link]

-

Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

-

Asian Journal of Chemistry. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

YouTube. Reduction of nitriles to amines using LiAlH4. [Link]

Sources

An In-depth Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-(2-Methylpiperidin-1-yl)propan-1-amine, a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, characterization, and safe handling.

Core Molecular Attributes

This compound is a bifunctional organic molecule featuring a tertiary amine integrated within a piperidine ring and a primary amine at the terminus of a propyl chain. This unique structural arrangement imparts a specific set of chemical properties that make it a valuable building block in organic synthesis.

Physicochemical Properties

A thorough understanding of the fundamental properties of a molecule is critical for its effective application in experimental design. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 156.273 g/mol | [1] |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| CAS Number | 25560-00-3 | [1] |

| Appearance | Liquid | [1] |

| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N | [1] |

These fundamental parameters are the cornerstone for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The presence of two basic nitrogen atoms suggests that this compound will exhibit alkaline properties and can form salts with various acids.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several synthetic strategies. A highly efficient and widely applicable method is the reductive amination of an appropriate aldehyde with a secondary amine, followed by the reduction of a nitrile.[2][3][4] This approach is favored for its high yield, operational simplicity, and amenability to scale-up.

Proposed Synthetic Pathway: Reductive Amination and Nitrile Reduction

A plausible and efficient synthesis involves a two-step process starting from 2-methylpiperidine and acrylonitrile.

-

Michael Addition: 2-Methylpiperidine is reacted with acrylonitrile in a Michael addition reaction. The nucleophilic secondary amine attacks the β-carbon of the acrylonitrile. This reaction is typically carried out in a protic solvent like methanol and proceeds readily at room temperature.

-

Nitrile Reduction: The resulting 3-(2-methylpiperidin-1-yl)propanenitrile is then reduced to the corresponding primary amine. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent is commonly employed for this transformation.

Diagram of the proposed synthetic workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure based on established methods for similar transformations.[5] Optimization of reaction conditions (temperature, concentration, reaction time) may be necessary to achieve maximum yield and purity.

Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile

-

To a solution of 2-methylpiperidine (1.0 equiv.) in methanol, add acrylonitrile (1.1 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude 3-(2-methylpiperidin-1-yl)propanenitrile. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of Lithium Aluminum Hydride (4.0 equiv.) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 equiv.) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by vacuum distillation.

Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring, the methylene protons of the propyl chain, and the protons on the piperidine ring. The chemical shifts will be influenced by the proximity to the nitrogen atoms.

¹³C NMR: The carbon NMR spectrum will provide evidence for the nine distinct carbon environments in the molecule. The chemical shifts of the carbons adjacent to the nitrogen atoms will be downfield due to the deshielding effect of the nitrogen.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the primary amine (typically in the range of 3300-3500 cm⁻¹ as two distinct peaks for the symmetric and asymmetric stretching vibrations). C-H stretching vibrations for the alkyl groups will be observed around 2850-2950 cm⁻¹. The absence of a nitrile peak (around 2250 cm⁻¹) is a key indicator of a successful reduction in the final step.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 156. The fragmentation pattern will likely involve the cleavage of the propyl chain and the piperidine ring, providing further structural information.

Applications in Research and Drug Development

The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs.[7][8] this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.

As a Synthetic Intermediate

The primary amine functionality allows for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.

-

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Further alkylation or arylation: To generate more complex amine derivatives.

These reactions enable the incorporation of the 2-methylpiperidine-propyl moiety into larger molecular frameworks, which is a common strategy in the design of novel therapeutic agents.

Potential Pharmacological Relevance

Derivatives of substituted piperidines have shown a broad range of pharmacological activities, including but not limited to:

-

Central Nervous System (CNS) agents: The piperidine motif is present in many drugs targeting CNS disorders.[8]

-

Antimicrobial agents: Piperidine derivatives have been investigated for their antibacterial and antifungal properties.

-

Anticancer agents: The piperidine ring is a key structural feature in several anticancer drugs.[8]

The specific substitution pattern of this compound makes it an interesting candidate for the development of new chemical entities in these and other therapeutic areas.

Safety and Handling Protocols

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. This compound, like many amines, should be handled with care due to its potential corrosive and flammable nature.

Hazard Identification

Based on data for similar compounds, this compound is expected to be corrosive and may cause severe skin burns and eye damage.[9] It may also be harmful if inhaled or swallowed and is likely a flammable liquid.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling larger quantities or in poorly ventilated areas, a face shield and respiratory protection may be necessary.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.

-

Spill Response: In case of a spill, evacuate the area and wear appropriate PPE for cleanup. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure and predictable chemical reactivity. Its synthesis via a robust and scalable route, combined with its utility as a versatile building block, positions it as a compound of significant interest for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, will enable its effective and safe utilization in the laboratory and beyond.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Piperidinamine, 1-(2-methylpropyl)-. Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Piperidinamine, 1-(2-methylpropyl)-. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and.... Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved January 11, 2026, from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 11, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). 1-Substituted 3-Dimethylaminoprop-2-en-1-ones as BuildingBlocks in Heterocyclic Synthesis.... Retrieved January 11, 2026, from [Link]

-

MySkinRecipes. (n.d.). 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

PubMed. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 11, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved January 11, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Retrieved January 11, 2026, from [Link]

-

Ayurlog. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl).... Retrieved January 11, 2026, from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-methylpiperidin-1-yl)propan-1-amine, a key building block in medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and provides a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's significant role as an intermediate in the development of novel therapeutics, particularly in the context of neurological disorders. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction and Chemical Identity

This compound, also known by its synonym 1-(3-Aminopropyl)-2-pipecoline, is a disubstituted piperidine derivative that has garnered interest in the pharmaceutical industry. Its structure, featuring a chiral 2-methylpiperidine ring linked to a primary aminopropyl chain, offers a versatile scaffold for the synthesis of more complex bioactive molecules. The presence of both a secondary amine within the piperidine ring and a primary amine at the terminus of the propyl chain provides multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and lead optimization.

IUPAC Name: this compound

Synonyms: 1-(3-Aminopropyl)-2-pipecoline, N-(3-Aminopropyl)-2-pipecoline

CAS Number: 25560-00-3

Molecular Formula: C₉H₂₀N₂

Molecular Weight: 156.27 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in subsequent reactions and formulations. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 96-97 °C at 15 mmHg | [3] |

| Density | 0.889 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4765 | [3] |

| Purity | ≥98% (by GC) | [4] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving a Michael addition of 2-methylpiperidine to acrylonitrile, followed by the reduction of the resulting nitrile. This method is advantageous due to the ready availability of the starting materials and the generally high yields of each step.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

Sources

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine, 1-nitroso- [webbook.nist.gov]

- 3. 1-(3-AMINOPROPYL)-2-PIPECOLINE | 25560-00-3 [chemicalbook.com]

- 4. N-Formylpiperidine(2591-86-8) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methylpiperidin-1-yl)propan-1-amine, a substituted piperidine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a chiral methyl-substituted piperidine ring with a primary amine terminus, make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms in scientific literature and chemical catalogs.

The formal IUPAC name for this compound is This compound .

A comprehensive list of its identifiers and common synonyms is provided in the table below for clear reference.

| Identifier Type | Value |

| CAS Number | 25560-00-3[1][2] |

| Molecular Formula | C₉H₂₀N₂[2] |

| Molecular Weight | 156.27 g/mol [1] |

| InChI Key | YYAYTNPNFKPFNG-UHFFFAOYSA-N[2] |

| Synonym | N-(3-Aminopropyl)-2-pipecoline[1] |

| Synonym | 1-(3-Aminopropyl)-2-methylpiperidine[3] |

| Synonym | 2-Methyl-1-piperidinepropanamine[1] |

| Synonym | 3-(2-Methyl-1-piperidyl)propylamine |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis and biological assays.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 96-97 °C at 15 mmHg | [1] |

| Density | 0.889 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4765 | [1] |

| Purity | Typically >98% (GC) | [2] |

Synthesis of this compound

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and plausible synthetic route can be inferred from standard organic chemistry principles and methods for the synthesis of similar N-substituted piperidines. A representative two-step synthesis is outlined below.

Representative Synthetic Workflow

Experimental Protocol (Representative)

Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile (Michael Addition)

-

To a stirred solution of 2-methylpiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a strong base (e.g., sodium hydroxide).

-

Cool the mixture in an ice bath.

-

Slowly add acrylonitrile (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Remove the solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-(2-methylpiperidin-1-yl)propanenitrile.

-

The crude product may be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Nitrile Reduction)

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 eq) in the same solvent dropwise at 0 °C.

-

After the addition, allow the reaction mixture to stir at room temperature or reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by vacuum distillation.

Method B: Catalytic Hydrogenation

-

Dissolve 3-(2-methylpiperidin-1-yl)propanenitrile (1.0 eq) in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to prevent the formation of secondary amines.

-

Add a catalytic amount of Raney Nickel or another suitable hydrogenation catalyst.

-

Hydrogenate the mixture in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the catalyst through a pad of Celite and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by vacuum distillation.

Applications in Research and Drug Discovery

This compound serves as a critical intermediate in the synthesis of a variety of compounds with significant biological activities. Its utility spans several therapeutic areas and analytical applications.

Synthesis of Anti-HIV Agents

A notable application of this compound is in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1][4] Specifically, it has been used in the creation of piperidinylethyl thiourea derivatives.[4] Research has shown that the methyl substitution at the 2-position of the piperidine ring can enhance anti-HIV activity compared to substitution at other positions.[4]

Development of Receptor Antagonists

The aminopiperidine scaffold is a common feature in ligands for various G-protein coupled receptors. This compound is a valuable starting material for the synthesis of antagonists for receptors such as:

-

5-HT₃A Receptor Antagonists: Used in the development of quinazolindione derivatives that act as antagonists for the serotonin 5-HT₃A receptor, which are of interest for treating nausea and vomiting, particularly in the context of chemotherapy.[5]

-

Melanocortin-4 Receptor (MC4R) Antagonists: This compound is utilized in the synthesis of antagonists for the MC4R, a target for the treatment of cachexia (wasting syndrome) associated with chronic diseases like cancer.[6]

Pharmaceutical Development for Neurological Disorders

The unique structure of this compound makes it a suitable building block for creating molecules that can interact with the central nervous system. It serves as a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders.[3][7] Its incorporation into larger molecules can influence properties such as blood-brain barrier penetration and receptor binding affinity.

Analytical Chemistry: HPLC Internal Standard

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), internal standards are crucial for accurate quantification. This compound has been successfully employed as an internal standard for the determination of arginine, agmatine, and their metabolites by HPLC.[1] Its chemical properties and chromatographic behavior make it a reliable reference compound in complex biological matrices.

Protocol Outline for Use as an HPLC Internal Standard:

-

Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration.

-

Sample Preparation: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise volume of the internal standard stock solution.

-

Extraction: Perform the necessary sample extraction procedure (e.g., protein precipitation, solid-phase extraction) to isolate the analytes of interest and the internal standard.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: The concentration of the analytes of interest is determined by comparing the ratio of their peak areas to the peak area of the internal standard with a calibration curve prepared with known concentrations of the analytes and the same constant concentration of the internal standard.

Other Synthetic Applications

The versatility of this compound extends to its use as a reactant in the synthesis of:

-

Photostable near-infrared cyanine dyes. [5]

-

Brain penetrant aminoalkyl benzoimidazoles. [5]

-

Selective nitric oxide formation inhibitors. [5]

-

Agrochemical formulations to enhance the efficacy of pesticides and herbicides.[7]

-

Specialty polymers as a building block to create materials with enhanced properties.[7]

Biological Activity

Currently, there is limited publicly available data on the intrinsic biological activity of this compound itself. Its primary significance in the life sciences lies in its role as a precursor to more complex molecules with defined pharmacological profiles. The biological activities observed are therefore attributed to the final compounds synthesized using this amine as a starting material. For instance, while piperidone compounds have been shown to exhibit tumor-selective cytotoxicity, these are structurally distinct from the topic compound.[8]

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its well-defined chemical identity, coupled with its utility as a versatile building block, has facilitated the synthesis of a range of molecules with promising therapeutic potential, most notably in the areas of anti-HIV and receptor antagonist research. While further investigation into its own biological activity may be warranted, its established role as a key synthetic precursor solidifies its importance for researchers and scientists dedicated to the advancement of novel therapeutics.

References

- Buckheit, R. W. Jr., et al. (1997). Piperidinylethyl, phenoxyethyl and fluoroethyl bromopyridyl thiourea compounds with potent anti-HIV activity. Antiviral Chemistry & Chemotherapy, 8(4), 323-331.

- Chen, C., et al. (2005). 4-{(2R)-[3-Aminopropionylamido]-3-(2,4-dichlorophenyl)propionyl}-1-{2-[(2-thienyl)ethylaminomethyl]phenyl}piperazine as a potent and selective melanocortin-4 receptor antagonist--design, synthesis, and characterization. Journal of Medicinal Chemistry, 48(1), 135-146.

- Al-Warhi, T., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms.

-

Chem-Impex. (n.d.). 1-(3-Aminopropyl)-2-methylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propan-1-amine. Retrieved from [Link]

-

Chembulance. (n.d.). 1-(3-Aminopropyl)-2-methylpiperidine. Retrieved from [Link]

Sources

- 1. N-(3-Aminopropyl)-2-pipecoline 96 25560-00-3 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperidinylethyl, phenoxyethyl and fluoroethyl bromopyridyl thiourea compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3-氨丙基)-2-甲基哌啶 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 4-{(2R)-[3-Aminopropionylamido]-3-(2,4-dichlorophenyl)propionyl}-1-{2-[(2-thienyl)ethylaminomethyl]phenyl}piperazine as a potent and selective melanocortin-4 receptor antagonist--design, synthesis, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

- 8. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-(2-Methylpiperidin-1-yl)propan-1-amine for the Research Scientist

An In-depth Resource on Commercial Availability, Synthesis, and Quality Control for Drug Development Professionals

Introduction

3-(2-Methylpiperidin-1-yl)propan-1-amine, with CAS Number 20419-57-6, is a diamine building block that is gaining traction in medicinal chemistry and drug discovery. Its structure, featuring a chiral 2-methylpiperidine moiety linked to a primary aminopropyl chain, offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both a secondary and a primary amine provides multiple points for chemical modification, making it a valuable intermediate in the construction of complex molecules, including potential applications as PROTAC linkers and in the development of kinase inhibitors.[1][2] This guide provides a comprehensive overview of its commercial availability, outlines a robust synthetic route based on established chemical principles, and details analytical methodologies for ensuring its quality and purity in a research setting.

I. Commercial Availability and Procurement

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. This compound is commercially available from a number of specialized chemical suppliers. When procuring this reagent, it is essential to consider purity, available quantities, and lead times. Below is a comparative table of prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Fluorochem | 10-F239564 | 98% | 25g |

| Ambeed | A25560003 | >98% | 1g, 5g, 25g |

| BLD Pharm | BD50447 | 98%+ | 1g, 5g, 25g |

| CymitQuimica | CYM086432 | 98% | 25g |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

II. Synthesis of this compound: A Field-Proven Approach

While numerous synthetic strategies can be envisioned for the preparation of this compound, a highly efficient and scalable two-step approach involves the Michael addition of 2-methylpiperidine to acrylonitrile, followed by the reduction of the resulting nitrile. This methodology is well-documented for similar piperidine derivatives and offers a reliable route for laboratory-scale synthesis.[3][4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile

This step involves the conjugate addition of the secondary amine, 2-methylpiperidine, to the electron-deficient alkene of acrylonitrile. The reaction is typically carried out without a catalyst, although a mild base can be employed if necessary.[3][4]

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperidine (1.0 eq).

-

Dissolve the 2-methylpiperidine in methanol.

-

Add acrylonitrile (1.1 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the methanol under reduced pressure to yield the crude 3-(2-methylpiperidin-1-yl)propanenitrile, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

The reduction of the nitrile intermediate to the primary amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3]

-

In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (4.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude 3-(2-methylpiperidin-1-yl)propanenitrile from Step 1 in anhydrous diethyl ether.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

-

Filter the resulting solid aluminum salts and wash thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product as a liquid.[5]

III. Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful application in research and development. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals for the methyl group on the piperidine ring, the methylene protons of the piperidine ring and the propyl chain, and the protons of the primary amine group. The integration of these signals should be consistent with the molecular structure.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, showing the expected number of signals corresponding to the unique carbon atoms in the molecule.

A clean NMR spectrum, free from significant impurity signals, is a primary indicator of high purity.[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the amine in a suitable solvent (e.g., dichloromethane or methanol).

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

-

The resulting chromatogram will indicate the purity of the sample, while the mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound.[9]

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore, direct UV detection of aliphatic amines like this compound by HPLC is challenging. Therefore, pre-column derivatization is often necessary to introduce a UV-active or fluorescent tag.[10][11]

Protocol using Dansyl Chloride Derivatization:

-

Derivatization:

-

Prepare a solution of the amine in a suitable buffer (e.g., sodium bicarbonate, pH 9).

-

Add a solution of dansyl chloride in acetone.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 1 hour).

-

Quench the reaction with a solution of a primary amine (e.g., proline).

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like trifluoroacetic acid) is often effective.

-

Detection: UV detection at the appropriate wavelength for the dansyl derivative (e.g., 254 nm) or fluorescence detection for higher sensitivity.

-

This method allows for the quantitative analysis of the amine and the detection of any impurities that also react with the derivatizing agent.[12][13]

IV. Safety and Handling

This compound, like many aliphatic amines, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and may cause skin and eye irritation or burns.[14][15][16][17][18]

-